molecular formula C11H13ClF3NO2 B1423451 methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 1354970-79-8

methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No. B1423451
M. Wt: 283.67 g/mol
InChI Key: DGWMURZHACRUMX-FVGYRXGTSA-N
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Description

“Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride” is a complex organic compound. The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .


Synthesis Analysis

The synthesis of similar compounds often involves oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants . This process has been used to construct carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds .


Molecular Structure Analysis

While the exact molecular structure of this compound is not available, it likely contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate group via an amino link .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including oxidative trifluoromethylation . This involves the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Efficient asymmetric synthesis techniques employing methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride and related compounds have been developed, illustrating the compound's role in creating enantiomerically pure pharmaceuticals. For instance, an asymmetric synthesis of (S)-esmolol was described using a hydrolytic kinetic resolution method, showcasing the compound's utility in producing beta-blockers with high enantiomeric purity (Narsaiah & Kumar, 2011).

Optical Resolutions

Research into the optical resolutions of related compounds, such as (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid, has been conducted to obtain optically active substances. These studies are essential for the pharmaceutical industry, as they provide methods to achieve high optical purity, which is critical for the efficacy and safety of drugs (Shiraiwa et al., 2006).

Novel Compound Synthesis

The synthesis of novel compounds, such as imidazo[1,2-a]pyrimidine derivatives, from methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate showcases the compound's versatility in creating structures with potential biological activity. These research efforts highlight the compound's utility in synthesizing diverse chemical entities for further pharmacological evaluation (Liu, 2013).

Derivative Synthesis for Antimicrobial Agents

Research into the synthesis of phenyl azetidines as potential antimicrobial agents illustrates the broader applicability of methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride and its derivatives in creating compounds with antimicrobial properties. Such studies contribute to the search for new antimicrobials amid growing resistance issues (Doraswamy & Ramana, 2013).

Chiral Catalysis and Enantioselective Synthesis

Research into biocatalysis using isolated microorganisms to produce enantiopure compounds, such as S-3-amino-3-phenylpropionic acid, from (±)-ethyl-3-amino-3-phenylpropanoate, underscores the compound's role in facilitating the synthesis of pharmaceutical intermediates. This approach demonstrates the potential of biocatalysis in achieving high enantioselectivity and yield, further highlighting the compound's application in drug synthesis (Li et al., 2013).

Future Directions

Future research could focus on further understanding the synthesis, properties, and potential applications of this compound. The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is a promising area of study .

properties

IUPAC Name

methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWMURZHACRUMX-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride

CAS RN

1354970-79-8
Record name Benzenepropanoic acid, β-amino-3-(trifluoromethyl)-, methyl ester, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354970-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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